4-[(Diphenylphosphoryl)methyl]benzoic acid
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Overview
Description
4-[(Diphenylphosphoryl)methyl]benzoic acid is an organic compound with the molecular formula C20H17O3P. It is known for its role as a ligand in various chemical reactions, particularly in the field of organic synthesis. The compound features a benzoic acid moiety substituted with a diphenylphosphoryl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diphenylphosphoryl)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with diphenylphosphine oxide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(Diphenylphosphoryl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The benzoic acid moiety can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Diphenylphosphoryl)methyl]benzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific phosphine ligands.
Industry: The compound is employed in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(Diphenylphosphoryl)methyl]benzoic acid primarily involves its role as a ligand in catalytic reactions. The diphenylphosphoryl group coordinates with metal centers, such as palladium, to facilitate the formation of reactive intermediates. These intermediates then participate in various organic transformations, leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: This compound is similar in structure but features a phosphine group instead of a phosphoryl group.
Diphenyl(p-carboxyphenyl)phosphine: Another related compound with similar applications in catalysis and organic synthesis.
Uniqueness
4-[(Diphenylphosphoryl)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a diphenylphosphoryl group. This structure imparts distinct reactivity and coordination properties, making it particularly useful in catalytic applications where both steric and electronic factors are crucial.
Properties
Molecular Formula |
C20H17O3P |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-(diphenylphosphorylmethyl)benzoic acid |
InChI |
InChI=1S/C20H17O3P/c21-20(22)17-13-11-16(12-14-17)15-24(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |
InChI Key |
IMKJFAGEJHGYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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